5-ethyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide
Description
5-ethyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide: is a complex organic compound with a unique structure that includes a pyridoquinazoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-2-17-12-9-10(14(16)19)6-7-11(12)15(20)18-8-4-3-5-13(17)18/h6-7,9,13H,2-5,8H2,1H3,(H2,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVYXOGONRBQBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the pyridoquinazoline core, followed by the introduction of the ethyl and carboxamide groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrido[2,1-b]quinazoline compounds exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated potent inhibition of mitogen-activated protein kinases (MAPKs), including ERK2 and JNK3 . This suggests that 5-ethyl-11-oxo-pyrido[2,1-b]quinazoline derivatives could be explored for developing anti-inflammatory drugs.
Antiallergy Potential
Research has shown that pyrido[2,1-b]quinazoline derivatives possess antiallergic properties. In animal models, compounds similar to 5-ethyl-11-oxo-pyrido[2,1-b]quinazoline were found to be more effective than established antiallergy medications like cromolyn sodium . This highlights the potential of this compound in treating allergic conditions.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects. Studies on related quinazoline derivatives have shown promising results against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. Notably, some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against these pathogens . This suggests that 5-ethyl-11-oxo-pyrido[2,1-b]quinazoline could be a candidate for further development as an antimicrobial agent.
Potential in Cancer Therapy
Research into quinazoline derivatives has revealed their potential as anticancer agents. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The unique structural features of 5-ethyl-11-oxo-pyrido[2,1-b]quinazoline may enhance its efficacy as an anticancer drug.
Case Study 1: Anti-inflammatory Screening
In a recent study focused on synthesizing pyrazolo[1,5-a]quinazolines and related compounds, several derivatives were screened for anti-inflammatory activity. Among them, compounds demonstrated IC50 values below 50 µM against inflammatory markers in vitro. The study highlighted the importance of the heteroaromatic scaffold in enhancing biological activity .
Case Study 2: Antimicrobial Efficacy
A series of synthesized quinazoline derivatives were subjected to antimicrobial testing against various pathogens. The results indicated that certain modifications to the quinazoline structure significantly improved antibacterial activity. The study concluded that further optimization could lead to the development of effective treatments for resistant bacterial strains .
Summary Table: Applications of 5-Ethyl-11-Oxo-Pyrido[2,1-b]quinazoline
Mechanism of Action
The mechanism of action of 5-ethyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxylic acid
- 5-ethyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxylate
Uniqueness
Compared to similar compounds, 5-ethyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide is unique due to its specific functional groups and structural configuration. These features contribute to its distinct chemical properties and potential biological activities.
Biological Activity
5-Ethyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide is a compound belonging to the pyridoquinazoline class. This compound has garnered attention due to its potential biological activities, particularly as a protein kinase inhibitor and its implications in treating various diseases.
Chemical Structure
The compound features a complex bicyclic structure that includes both pyridine and quinazoline moieties. Its systematic name reflects significant functional groups including an amide and a ketone. The presence of an ethyl group enhances its lipophilicity, which may influence its biological activity and pharmacokinetics.
Protein Kinase Inhibition
Research indicates that derivatives of 11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide exhibit potent inhibitory effects on several protein kinases. Notably:
- AMPK-related kinase ARK5
- Janus kinases JAK3 and TYK2
These kinases are involved in critical signaling pathways related to cell growth, proliferation, and survival. Inhibition of these pathways can have therapeutic implications in cancer and inflammatory diseases .
Anti-inflammatory Properties
Preliminary studies suggest that compounds similar to 5-ethyl-11-oxo-pyridoquinazoline may possess anti-inflammatory properties. For instance:
- In vitro assays have shown that certain derivatives can modulate immune responses effectively.
- Molecular modeling indicates potential binding interactions with mitogen-activated protein kinases (MAPKs), such as ERK2 and JNK3, which are crucial in inflammatory signaling pathways .
Anticancer Potential
The structural characteristics of 5-ethyl-11-oxo-pyridoquinazoline derivatives have led to investigations into their anticancer activities. Some studies report that modifications to the core structure can enhance cytotoxicity against various cancer cell lines. The compound's ability to inhibit specific kinases involved in tumor progression makes it a candidate for further development in oncology .
Case Studies
- Study on Protein Kinase Inhibition : A series of experiments demonstrated that the compound selectively inhibits JAK3 and TYK2 with IC50 values in the low micromolar range. These findings support its potential use in treating autoimmune disorders where these kinases are overactive .
- Anti-inflammatory Activity : In a study involving lipopolysaccharide (LPS)-induced inflammation models, derivatives showed significant reductions in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating their potential as therapeutic agents for inflammatory diseases .
- Anticancer Efficacy : In vitro tests on breast cancer cell lines revealed that the compound induces apoptosis via the mitochondrial pathway, suggesting a mechanism through which it may exert anticancer effects .
Data Tables
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Ethyl-11-Oxo-Pyrido[2,1-b]quinazoline | Ethyl and carbonyl groups | Protein kinase inhibition |
| N-(3-Chlorophenyl)-5-Methyl-Pyrido[2,1-b]quinazoline | Chlorophenyl substitution | Anticancer properties |
| 6-Methylpyrido[2,1-b]quinazoline | Methyl substitution | Antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-ethyl-11-oxo-pyrido[2,1-b]quinazoline-3-carboxamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclization of substituted pyridazinones or hydrazine derivatives. For example, hydrazine intermediates (e.g., N-{11H-pyrido[2,1-b]quinazolin-11-one-9-yl} hydrazine) react with ethyl chloroformate under reflux in ethanol to form the carboxamide moiety . Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst use (e.g., acetic anhydride for acetylation steps) .
- Data : Yields range from 49% to 92% depending on substituent reactivity and purification methods (e.g., column chromatography vs. recrystallization) .
Q. How is the structural identity of this compound confirmed in experimental settings?
- Analytical Techniques :
- 1H/13C NMR : Peaks at δ 1.2–1.5 ppm (ethyl group), δ 8.1–8.3 ppm (aromatic protons), and δ 170–175 ppm (carbonyl carbons) are diagnostic .
- ESI-MS : Molecular ion [M+H]+ at m/z 327.3 (calculated for C₁₆H₁₈N₄O₂) confirms molecular weight .
- HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients .
Q. What solubility and stability profiles are critical for in vitro assays?
- Solubility : Moderately soluble in DMSO (>10 mg/mL) but poorly in aqueous buffers (<0.1 mg/mL at pH 7.4). Co-solvents like cyclodextrins improve bioavailability .
- Stability : Degrades <5% over 24 hours at 25°C in dark conditions but undergoes hydrolysis in acidic media (pH <3) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Contradiction Analysis : Discrepancies in proton assignments (e.g., overlapping signals in crowded δ 7.0–8.0 ppm regions) require advanced techniques:
- 2D NMR (COSY, HSQC) : Resolves coupling patterns and carbon-proton correlations .
- X-ray Diffraction : Confirms stereochemistry of the fused pyrido-quinazoline system .
- Case Study : A 2023 study reported a 0.3 Å deviation in bond lengths between computational (DFT) and crystallographic data, attributed to crystal packing effects .
Q. What strategies optimize regioselectivity in derivatization (e.g., introducing substituents at C5 or C11)?
- Methodological Approaches :
- Directed Ortho-Metalation : Use of LDA (lithium diisopropylamide) to functionalize C5 with electrophiles (e.g., alkyl halides) .
- Microwave-Assisted Synthesis : Reduces side reactions (e.g., dimerization) by shortening reaction times (10–15 minutes vs. 6 hours conventional) .
- Data : Ethyl vs. methyl substituents at C5 alter logP by 0.8 units, impacting membrane permeability .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?
- Mechanistic Studies :
- Molecular Docking : Pyrido-quinazoline scaffolds show high affinity for ATP-binding pockets (e.g., kinase inhibitors; binding energy −9.2 kcal/mol) .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD = 120 nM for topoisomerase II inhibition) .
- Contradictions : Discrepancies between in silico predictions and in vitro IC50 values (e.g., 2 µM vs. predicted 0.5 µM) suggest metabolite interference .
Key Research Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
